molecular formula C24H20N2O5 B2577457 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 638134-02-8

4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2577457
CAS No.: 638134-02-8
M. Wt: 416.433
InChI Key: BXPCYVVXQSMASF-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is an organic compound with a complex molecular structure that incorporates various functional groups, including benzoyl, furan, hydroxy, pyrrol, and pyridinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. The synthetic route may include the following steps:

  • Formation of the benzoyl derivative: : This can be achieved through the reaction of allyloxy benzoyl chloride with an appropriate furan derivative under controlled temperature and pH conditions.

  • Cyclization to form the pyrrol ring: : This involves using a suitable cyclizing agent that facilitates the formation of the pyrrol ring structure while ensuring the incorporation of the furan, hydroxy, and pyridinyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound might involve scalable and cost-effective methods, including:

  • Batch and continuous-flow reactions: : To ensure consistency and scalability, batch reactions can be converted to continuous-flow systems.

  • Catalysis and green chemistry principles: : Utilizing catalysts to enhance reaction efficiency and adopting green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo a variety of chemical reactions, including:

  • Oxidation: : Introduction of oxygen to form new functional groups or enhance reactivity.

  • Reduction: : Removal of oxygen or addition of hydrogen to modify the chemical properties.

  • Substitution: : Replacing one functional group with another under specific reaction conditions.

Common Reagents and Conditions

The reactions often require:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Including palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and reagents.

Biology

In biological research, it can be used to study cellular processes and interactions due to its structural complexity and potential biological activity.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties, though this would require extensive pharmacological studies and clinical trials to confirm.

Industry

In industrial settings, this compound might be utilized in the manufacture of specialized chemicals, materials, or pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. Understanding the precise molecular mechanisms requires detailed studies, including computational modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(methoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : A derivative where the allyloxy group is replaced with a methoxy group.

  • 4-(4-(ethoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : Similar structure with an ethoxy group.

  • 4-(4-(propoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : The allyloxy group is substituted with a propoxy group.

Uniqueness

What sets 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one apart from its analogs is the presence of the allyloxy group, which may confer distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy counterparts.

This detailed look at this compound highlights its multifaceted applications and the depth of study required to fully understand its potential. Any additional questions or specific points you want me to dive deeper into?

Properties

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-2-12-30-18-9-7-17(8-10-18)22(27)20-21(19-6-4-13-31-19)26(24(29)23(20)28)15-16-5-3-11-25-14-16/h2-11,13-14,21,27H,1,12,15H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTURZNVWDYFANE-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CO4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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